molecular formula C22H16ClN3O3S B4712266 METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4712266
M. Wt: 437.9 g/mol
InChI Key: PXKCJFAUZHFJPC-UHFFFAOYSA-N
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Description

METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiazole rings. The synthetic route typically starts with the preparation of the quinoline moiety, followed by the introduction of the thiazole ring. Common reagents used in these reactions include aniline, acetophenone, and sulfur-containing compounds. The reaction conditions often involve the use of strong acids or bases, high temperatures, and catalysts to facilitate the cyclization and condensation reactions .

Chemical Reactions Analysis

METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other quinoline derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting biological activities.

Properties

IUPAC Name

methyl 2-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c1-12-19(21(28)29-2)30-22(24-12)26-20(27)16-11-18(13-6-5-7-14(23)10-13)25-17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKCJFAUZHFJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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